molecular formula C19H34O4Si2 B3105607 3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid CAS No. 154083-18-8

3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid

Cat. No.: B3105607
CAS No.: 154083-18-8
M. Wt: 382.6 g/mol
InChI Key: DAFPRRCCBVQTTA-UHFFFAOYSA-N
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Description

3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid is a silyl-protected derivative of protocatechuic acid (3,4-dihydroxybenzoic acid). Its synthesis involves the reaction of caffeic acid with tert-butyldimethylsilyl chloride under anhydrous conditions, followed by catalytic hydrogenation to yield intermediates like (E)-3-(3,4-bis(TBDMSO)phenyl)acrylic acid (ix) and 3-(3,4-bis(TBDMSO)phenyl)propanoic acid (x) . The tert-butyldimethylsilyl (TBDMS) groups serve as protective moieties for hydroxyl groups, enhancing stability during synthetic processes such as coupling reactions in pharmaceutical chemistry . This compound is pivotal in synthesizing kinase inhibitors (e.g., for DYRK1A/B and MtbTMPK) and functional polymers due to its robust protective group chemistry and controlled deprotection using HF·pyridine .

Properties

IUPAC Name

3,4-bis[[tert-butyl(dimethyl)silyl]oxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4Si2/c1-18(2,3)24(7,8)22-15-12-11-14(17(20)21)13-16(15)23-25(9,10)19(4,5)6/h11-13H,1-10H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFPRRCCBVQTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid typically involves the protection of hydroxyl groups on the benzoic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid is utilized in several scientific research fields:

    Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.

    Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid primarily involves the protection of hydroxyl groups through the formation of stable silyl ethers. The TBDMS groups provide steric hindrance, preventing unwanted side reactions and allowing for selective transformations. The compound’s stability under various reaction conditions makes it an ideal protecting group in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical differences between 3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid and analogous compounds:

Compound Name Substituents/Protective Groups Synthesis Method Key Properties Applications References
3,4-Bis(TBDMSO)benzoic acid 3,4-O-TBDMS Silylation of caffeic acid, hydrogenation High lipophilicity, stability under basic conditions Pharmaceutical intermediates, polymer synthesis
3,4-Bis(benzyloxy)benzoic acid 3,4-O-benzyl Benzylation of protocatechuic acid Moderate lipophilicity, deprotected via hydrogenolysis Industrial synthesis, chemical intermediates
Protocatechuic acid 3TMS derivative 3,4-O-TMS Silylation of protocatechuic acid Less steric hindrance, easier deprotection Analytical standards, simple syntheses
3,4-Bis(trifluoromethyl)benzoic acid 3,4-CF₃ Electrophilic substitution High acidity, strong electron-withdrawing effects Agrochemicals, fluorinated pharmaceuticals
3,4-Bis(benzyloxy)-5-(difluoromethoxy)benzoic acid (3f) 3,4-O-benzyl, 5-OCHF₂ Multi-step halogenation and benzylation Enhanced metabolic stability, kinase inhibition Neuroinflammatory disease therapeutics

Detailed Analysis

Protective Group Stability and Reactivity
  • TBDMS vs. Benzyl Groups: TBDMS groups offer superior stability under basic and oxidative conditions compared to benzyl groups, which require hydrogenolysis for removal . This makes TBDMS-protected compounds preferable in multi-step syntheses where intermediate stability is critical. Benzyl-protected derivatives, however, are more cost-effective for large-scale industrial production .
  • TBDMS vs. TMS Groups : Trimethylsilyl (TMS) groups, as in the protocatechuic acid 3TMS derivative, are less bulky and easier to remove under mild acidic conditions. This contrasts with TBDMS, which necessitates harsh fluoride-based deprotection .
Electronic and Steric Effects
  • Fluorinated Derivatives : Compounds like 3,4-bis(trifluoromethyl)benzoic acid exhibit strong electron-withdrawing effects due to CF₃ groups, significantly increasing acidity (pKa ~1.5) compared to TBDMSO-substituted analogs (pKa ~4.5). This enhances their reactivity in electrophilic substitutions and suitability for agrochemicals .
  • Substitution Patterns: The 3,4-dioxygenation pattern in TBDMSO-benzoic acid mimics natural phenolic compounds (e.g., caffeic acid), facilitating bioactivity in kinase inhibition. In contrast, 3,5-bis(benzyloxy)benzoic acid lacks this bioisosteric mimicry, limiting its pharmacological relevance .

Pharmaceutical Relevance

  • MtbTMPK Inhibitors : Coupling 3,4-Bis(TBDMSO)benzoic acid with hydroxylamine intermediates yielded potent MtbTMPK inhibitors, demonstrating IC₅₀ values <1 µM .
  • DYRK1A/B Kinase Inhibitors : Fluorinated analogs (e.g., 3f) showed enhanced blood-brain barrier penetration and selectivity, with >50% inhibition at 10 nM concentrations in Parkinson’s disease models .

Biological Activity

3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article examines its biological activity, focusing on antibacterial properties, interactions with mycobacterial enzymes, and implications for drug development.

Chemical Structure and Properties

This compound features two tert-butyldimethylsilyl (TBDMS) groups attached to the hydroxyl functionalities of a benzoic acid structure. This configuration enhances its stability and solubility in organic solvents, making it a versatile compound in synthetic organic chemistry.

  • Molecular Formula : C_{18}H_{30}O_{5}Si_{2}
  • Molecular Weight : 382.64 g/mol
  • Density : 0.989 g/cm³
  • Boiling Point : Approximately 395 °C

Antibacterial Activity

Research indicates that this compound is utilized in synthesizing furan derivatives, which exhibit significant antibacterial activity. These derivatives have been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics.

Interaction with Mycobacterial Enzymes

A study explored the compound's potential as an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), a critical enzyme for mycobacterial growth. The research highlighted that structural motifs favoring mycobacterial uptake could enhance the efficacy of new antimycobacterial agents derived from this compound .

Synthesis and Evaluation of Derivatives

In one study, the synthesis of novel derivatives from this compound was performed to evaluate their biological activities. The derivatives were assessed for their ability to inhibit MtbTMPK and showed promising results in vitro against M. tuberculosis strains .

Antimicrobial Spectrum

The antimicrobial spectrum of compounds derived from this compound was tested against various pathogens using the Minimum Inhibitory Concentration (MIC) method. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria while showing selective inhibition against Gram-negative strains .

Table: Biological Activity Overview

Activity TypeDescriptionReference
AntibacterialEffective against resistant bacterial strains
Mycobacterial InhibitionInhibitor of MtbTMPK; potential for drug development
Synthesis of DerivativesNovel compounds synthesized showed varied biological efficacy

Q & A

Q. How to troubleshoot low yields in coupling reactions involving this benzoic acid derivative?

  • Methodological Answer :
  • Activation Methods : Pre-activate the carboxylic acid as an acyl chloride (SOCl₂) or using EDCI/HOBt for amide bond formation .
  • Steric Hindrance Mitigation : Introduce bulky coupling agents (e.g., HATU) to improve efficiency in sterically crowded environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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